molecular formula C18H40FN2OP B12680653 N,N'-Dinonylphosphorodiamidic fluoride CAS No. 7761-56-0

N,N'-Dinonylphosphorodiamidic fluoride

Cat. No.: B12680653
CAS No.: 7761-56-0
M. Wt: 350.5 g/mol
InChI Key: JGIFQVACWSPTOC-UHFFFAOYSA-N
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Description

N,N'-Dinonylphosphorodiamidic fluoride is a fluorinated organophosphorus compound characterized by a central phosphorus atom bonded to two nonyl (C₉H₁₉) groups, an amide nitrogen, and a fluorine atom. Its structure distinguishes it from other phosphoramidic derivatives, particularly in terms of lipophilicity and stability due to the long alkyl chains and the fluoride substituent.

Properties

CAS No.

7761-56-0

Molecular Formula

C18H40FN2OP

Molecular Weight

350.5 g/mol

IUPAC Name

N-[fluoro-(nonylamino)phosphoryl]nonan-1-amine

InChI

InChI=1S/C18H40FN2OP/c1-3-5-7-9-11-13-15-17-20-23(19,22)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22)

InChI Key

JGIFQVACWSPTOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNP(=O)(NCCCCCCCCC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dinonylphosphorodiamidic fluoride typically involves the reaction of dinonylamine with phosphorus oxychloride, followed by fluorination. The reaction conditions often require anhydrous environments and the use of solvents such as dichloromethane or tetrahydrofuran. The fluorination step can be achieved using reagents like hydrogen fluoride or other fluorinating agents .

Industrial Production Methods

Industrial production of N,N’-Dinonylphosphorodiamidic fluoride may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity and potential hazards associated with fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dinonylphosphorodiamidic fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphorodiamidic compounds .

Scientific Research Applications

N,N’-Dinonylphosphorodiamidic fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: Fluorinated compounds are often explored for their potential in drug development due to their unique pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants

Mechanism of Action

The mechanism of action of N,N’-Dinonylphosphorodiamidic fluoride involves its ability to interact with various molecular targets through its fluorine atoms. Fluorine’s high electronegativity allows it to form strong bonds with other elements, influencing the compound’s reactivity and stability. The molecular pathways involved may include enzyme inhibition, where the compound binds to active sites, altering enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N'-Dinonylphosphorodiamidic fluoride to phosphoramidic and phosphonamidic derivatives with varying substituents, halogen atoms, and applications. Key differences in reactivity, stability, and biological interactions are highlighted.

Structural Analogues with Shorter Alkyl Chains

  • Diethylphosphoramidic Dichloride ():

    • Structure : Two ethyl (C₂H₅) groups, dichloride substituents.
    • Reactivity : The dichloride groups enhance electrophilicity, making it more reactive in nucleophilic substitution reactions compared to fluoride derivatives.
    • Applications : Primarily used as a precursor in synthesizing pesticides and nerve agents due to its high reactivity.
  • N-(1-(Dibutylamino)ethylidene)-P-methylphosphonamidic Fluoride (): Structure: Dibutyl (C₄H₉) groups and a methyl-phosphonamidic backbone. Stability: The shorter butyl chains reduce steric hindrance, increasing susceptibility to hydrolysis compared to nonyl-substituted analogues.

Halogen-Substituted Analogues

  • N,N-Bis(2-chloroethyl)phosphoramidic Dichloride (): Structure: Two 2-chloroethyl groups and dichloride substituents. Toxicity: The chloroethyl groups confer alkylating properties, leading to DNA crosslinking and carcinogenicity. Industrial Use: Intermediate in the synthesis of chemotherapeutic agents and vesicants .
  • Diisopropylphosphoramidous Dichloride ():

    • Structure : Isopropyl (C₃H₇) groups and dichloride substituents.
    • Reactivity : Moderate steric hindrance from isopropyl groups slows hydrolysis, enhancing shelf stability.
    • Applications : Used in peptide synthesis and as a coupling agent in organic chemistry .

Fluoride-Specific Derivatives

  • This compound: Structure: Nonyl (C₉H₁₉) groups and a fluoride substituent. Lipophilicity: The long alkyl chains significantly increase hydrophobicity, favoring membrane permeability and bioaccumulation. Stability: Fluoride’s poor leaving-group ability reduces reactivity in aqueous environments, enhancing persistence in biological systems.

Data Table: Comparative Properties of Phosphoramidic Derivatives

Compound Name Alkyl Groups Halogen Substituent Molecular Weight (g/mol) Reactivity Key Applications
Diethylphosphoramidic Dichloride Ethyl Dichloride ~228.9 High Pesticide synthesis
N,N-Bis(2-chloroethyl)phosphoramidic Dichloride 2-Chloroethyl Dichloride ~287.9 Very High Chemotherapy agents
Diisopropylphosphoramidous Dichloride Isopropyl Dichloride ~228.0 Moderate Peptide synthesis
This compound Nonyl Fluoride ~437.5 (estimated) Low Membrane studies (inferred)

Research Findings and Implications

  • Reactivity Trends : Fluoride derivatives exhibit lower reactivity than dichloride analogues due to the weaker leaving-group ability of fluorine. This property makes them less suitable for industrial synthesis but more persistent in environmental or biological matrices .
  • Toxicity Profile: Compounds with shorter alkyl chains (e.g., ethyl, butyl) demonstrate higher acute toxicity, while longer chains (e.g., nonyl) may promote chronic bioaccumulation .

Q & A

Q. How can researchers resolve contradictions in fluoride quantification data when analyzing this compound degradation products?

  • Methodology : Fluoride release studies often face variability due to matrix interference (e.g., organic byproducts). Use ion-selective electrodes (ISE) calibrated with TISAB buffers to mask interfering ions. Cross-validate with ion chromatography (IC) using AS-18 columns and NaOH eluents, as described for hexafluorophosphate analysis . For organic matrices, employ combustion-based fluoride extraction (e.g., Schöniger flask method) to improve accuracy .

Q. What experimental design considerations are essential for studying the hydrolytic stability of this compound under varying pH conditions?

  • Methodology : Design pH-buffered systems (e.g., phosphate buffers for pH 2–8, carbonate for pH 9–12) and monitor degradation kinetics via HPLC-UV/Vis or ³¹P NMR . Control ionic strength to avoid confounding effects. For advanced analysis, use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How can researchers address low solubility of this compound in aqueous systems for biological interaction studies?

  • Methodology : Employ co-solvents (e.g., DMSO or ethanol ≤1% v/v) to enhance solubility without destabilizing the compound. Alternatively, use surfactant-based micellar systems (e.g., Tween-80) or lipid nanoparticles for controlled delivery. Dynamic light scattering (DLS) can monitor aggregation .

Q. What mechanisms explain the adsorption behavior of fluoride ions derived from this compound on mineral surfaces?

  • Methodology : Study adsorption isotherms (Langmuir/Freundlich models) using materials like goethite or kaolinite. Characterize surface interactions via XPS (to detect ligand exchange) and ATR-FTIR (to identify coordination complexes). Electrostatic attraction and anion-exchange mechanisms dominate in acidic conditions .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting results in fluoride bioavailability studies involving this compound?

  • Methodology : Discrepancies may arise from fluoridated water interference (common in older studies ) or non-standardized extraction protocols. Use standard reference materials (SRMs) for calibration and validate methods via spike-recovery tests. Meta-analysis of historical data should account for methodological evolution (e.g., ISE vs. colorimetric assays) .

Q. What statistical approaches are suitable for analyzing small-sample datasets in this compound toxicity assays?

  • Methodology : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use bootstrapping to estimate confidence intervals and Bayesian hierarchical models to pool data from replicate experiments. Pre-register sample sizes to mitigate Type II errors .

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